Pentachlorophenyl trichloroacetate

Descripción general

Descripción

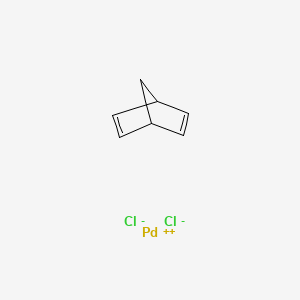

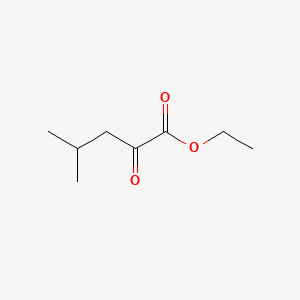

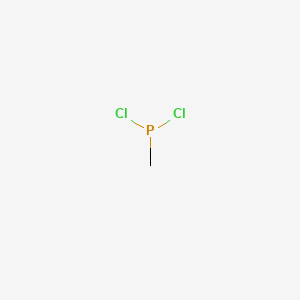

Pentachlorophenyl trichloroacetate is a chemical compound with the molecular formula C8Cl8O2 . It is used in biochemical research .

Synthesis Analysis

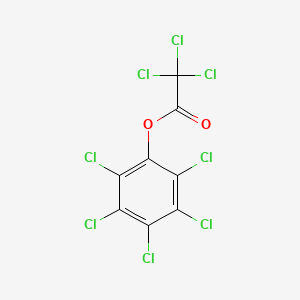

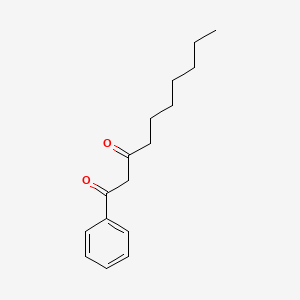

This compound is synthesized and used in peptide synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8Cl8O2 . The average mass of the molecule is 411.708 Da .Chemical Reactions Analysis

This compound has been used in the synthesis and photochemical reactions of bis-thymine derivatives .Physical And Chemical Properties Analysis

This compound is a crystal with a white color . It has a molecular weight of 411.69 . The melting point is 129°C .Aplicaciones Científicas De Investigación

Analytical Methods for Detection

- A method for analyzing body fluids for pentachlorophenol, utilizing gas chromatography after acetylation, has been developed. This technique is sensitive, precise, and accurate, with a lower detection limit in urine or serum of 1-2 parts per billion (Needham et al., 1981).

- Another study describes a method for determining pentachlorophenol in tissues and natural waters. The process involves extraction, re-extraction, and gas chromatography analysis of the resulting pentachlorophenyl acetate (Rudling, 1970).

Environmental Impact and Degradation

- Research on the fungicidal activity of pentachlorophenol and its derivatives against various fungi species revealed varying levels of fungistatic activities among its derivatives (Ruckdeschel & Renner, 1986).

- A study explored the ability of Penicillium camemberti to degrade chlorinated compounds including pentachlorophenol, demonstrating significant removal efficiencies in different experimental setups (Taseli & Gokcay, 2005).

- The occurrence, toxicity, metabolism, and environmental impact of chlorinated phenols, including pentachlorophenol, were reviewed. This study highlights their widespread use and presence in the environment (Ahlborg & Thunberg, 1980).

Biochemical Interactions

- Pentachlorophenol was found to inhibit acetylcholinesterase activity in human erythrocyte membranes, suggesting its potential utility in studying this enzyme (Igisu, Hamasaki, & Ikeda, 1993).

Analytical Techniques for Quantification

- Rapid analytical methods to measure Pentachlorophenol in wood were developed, involving gas chromatography-mass spectrometry and other techniques, highlighting the diverse analytical applications of pentachlorophenyl derivatives (Gremaud & Turesky, 1997).

Toxicity and Environmental Safety

- Studies on the lethal concentrations and toxicity stress of pentachlorophenol on aquatic organisms demonstrate its impact on the environment and the need for careful management of its use (Farah et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pentachlorophenyl trichloroacetate is a complex compound with a molecular formula of C8Cl8O2 Trichloroacetic acid, a related compound, is known to precipitate macromolecules including proteins, dna, and rna

Mode of Action

As mentioned, trichloroacetic acid, a related compound, interacts with macromolecules such as proteins, DNA, and RNA

Análisis Bioquímico

Biochemical Properties

Pentachlorophenyl trichloroacetate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with trichloroacetic acid, which is used as a precipitant of macromolecules including proteins, DNA, and RNA . The nature of these interactions often involves the formation of stable complexes that can be studied to understand protein structures and functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that trichloroacetate, a related compound, can induce metabolic alterations in cells, which may also apply to this compound . These effects can lead to changes in cellular activities and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, trichloroacetate has been shown to interact with peroxisome proliferator-activated receptor α (PPARα), which may also be relevant for this compound . These interactions can result in significant biochemical changes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that related compounds like pentachlorophenol can degrade over time, affecting their long-term impact on cellular function . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For example, pentachlorophenol, a related compound, has been shown to cause harmful effects on the liver, kidneys, and other organs at high doses . Understanding these dosage effects is essential for determining safe and effective usage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, trichloroacetate, a related compound, is metabolized in the liver and can affect metabolic flux and metabolite levels . These interactions are important for understanding the compound’s overall impact on metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For example, related compounds like trichloroacetate are known to be transported and distributed in specific cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, related compounds have been shown to localize in the cytoplasm and nucleus, affecting their overall function . Understanding its subcellular localization is essential for determining its precise role in cellular processes.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUFBMFZOHGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182973 | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2879-60-9 | |

| Record name | Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pentachlorophenyl trichloroacetate (PCTA) primarily used for in the context of the provided research?

A1: PCTA is highlighted as a coupling reagent in peptide synthesis. [, , ] It facilitates the formation of peptide bonds between amino acids. Specifically, it's used to create activated esters of peptide fragments, particularly those with C-terminal glycine or proline residues. These activated esters are more reactive and improve the efficiency of peptide bond formation during synthesis.

Q2: Why is PCTA preferred over other coupling reagents in the presented studies?

A2: While the articles don't explicitly compare PCTA to other coupling reagents, its successful use in synthesizing challenging peptide sequences suggests advantages. [, ] These could include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)